molecular formula C5H6ClN3 B1455090 (6-Chloropyrimidin-4-yl)methanamine CAS No. 933702-18-2

(6-Chloropyrimidin-4-yl)methanamine

Cat. No. B1455090
M. Wt: 143.57 g/mol
InChI Key: JCRPPUPAPVOGRW-UHFFFAOYSA-N
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Description

“(6-Chloropyrimidin-4-yl)methanamine” is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is used as an intermediate in pharmaceutical research and development .


Synthesis Analysis

The synthesis of “(6-Chloropyrimidin-4-yl)methanamine” and its derivatives has been a subject of research. For instance, one process for the synthesis of a related compound, etravirine, involves the use of a compound similar to “(6-Chloropyrimidin-4-yl)methanamine” as an intermediate .


Molecular Structure Analysis

The InChI code for “(6-Chloropyrimidin-4-yl)methanamine” is 1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Fungal Degradation and Herbicide Breakdown

Aspergillus niger has been shown to degrade chlorimuron-ethyl, a herbicide, by breaking down its chemical structure. This process involves cleaving the sulfonylurea bridge and the sulfonylamide linkage, leading to the formation of several metabolites, suggesting a potential environmental application for remediation of herbicide contamination (Sharma, Banerjee, & Choudhury, 2012).

Synthesis and Docking Studies

The compound has been used in the synthesis of new chemical entities, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with potential applications in drug discovery. Docking studies have provided insights into the interaction of these compounds with biological targets (Bommeraa, Merugu, & Eppakayala, 2019).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, including derivatives of (6-Chloropyrimidin-4-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Some compounds displayed significant protection against seizures, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antitumor Activities

Derivatives of (6-Chloropyrimidin-4-yl)methanamine have been synthesized and shown to exhibit obvious antitumor activities in preliminary bioassay tests. These findings indicate the potential use of these compounds in cancer treatment research (De-qing, 2011).

Bone Formation and Wnt Beta-catenin Activation

The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a derivative, has been identified as a Wnt beta-catenin agonist that increases bone formation rate, showcasing its potential application in treating bone disorders (Pelletier et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, “(6-chloropyridin-2-yl)methanamine”, indicates that it is toxic if swallowed and can cause skin and eye irritation . It’s reasonable to assume that “(6-Chloropyrimidin-4-yl)methanamine” may have similar hazards, but specific safety data for this compound is not available in the search results.

properties

IUPAC Name

(6-chloropyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRPPUPAPVOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744280
Record name 1-(6-Chloropyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyrimidin-4-yl)methanamine

CAS RN

933702-18-2
Record name 1-(6-Chloropyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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